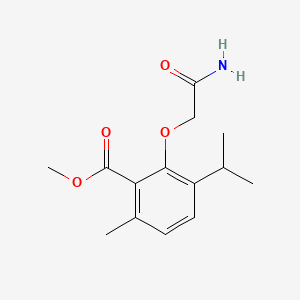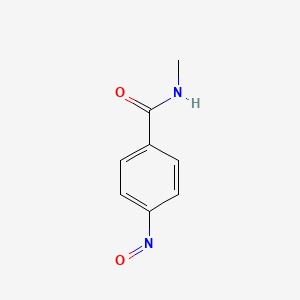
N-Methyl-4-nitrosobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4-nitrosobenzamide is an organic compound with the molecular formula C8H8N2O2 It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and a nitroso group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl-4-nitrosobenzamide can be synthesized through several methods. One common approach involves the nitration of N-methylbenzamide followed by reduction and nitrosation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents. The reduction can be achieved using catalytic hydrogenation or chemical reducing agents like iron and hydrochloric acid. Finally, the nitrosation step involves the reaction of the reduced product with nitrous acid or sodium nitrite in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are crucial due to the hazardous nature of some reagents and intermediates involved in the synthesis .
化学反応の分析
Types of Reactions
N-Methyl-4-nitrosobenzamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-Methyl-4-nitrobenzamide.
Reduction: N-Methyl-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-Methyl-4-nitrosobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a probe to study nitrosation reactions and their biological implications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its ability to form DNA adducts.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-Methyl-4-nitrosobenzamide involves its ability to form reactive intermediates that can interact with biological molecules. The nitroso group can undergo metabolic activation to form diazonium ions, which can then react with nucleophilic sites in DNA, proteins, and other biomolecules. This can lead to the formation of DNA adducts, protein modifications, and other biochemical changes that may contribute to its biological effects .
類似化合物との比較
Similar Compounds
- N-Methyl-4-nitrobenzamide
- N-Methyl-N-nitrosobenzamide
- N-Nitrososarcosine
Uniqueness
N-Methyl-4-nitrosobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
54441-15-5 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC名 |
N-methyl-4-nitrosobenzamide |
InChI |
InChI=1S/C8H8N2O2/c1-9-8(11)6-2-4-7(10-12)5-3-6/h2-5H,1H3,(H,9,11) |
InChIキー |
WIKYJEJOMJQSFE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC=C(C=C1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


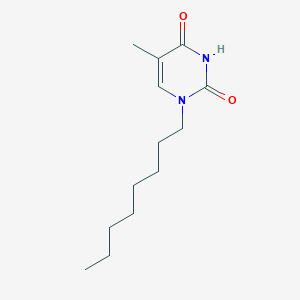
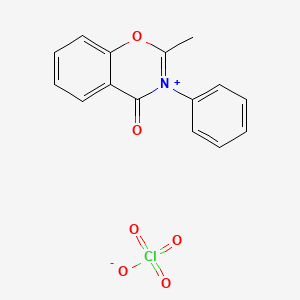


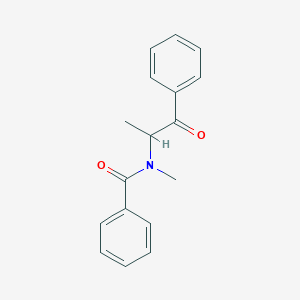
![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)
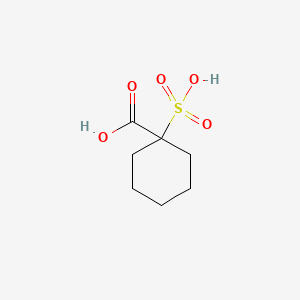
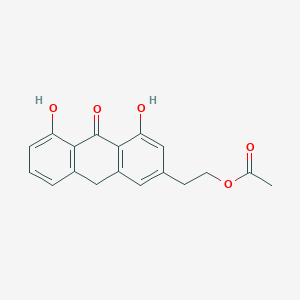
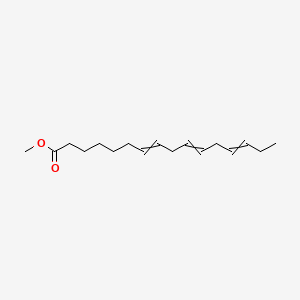
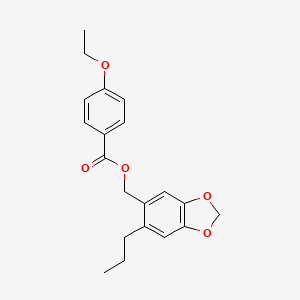
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)
